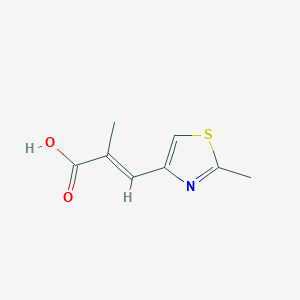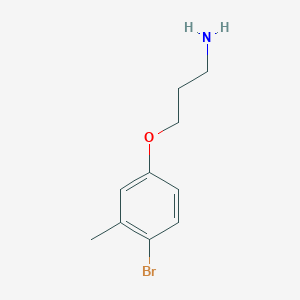
4,5-Dichloro-2-(m-tolyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(m-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their presence in many natural products and synthetic drugs, exhibiting a wide range of biological activities. This compound, specifically, is characterized by the presence of two chlorine atoms at positions 4 and 5, and a methylphenyl group at position 2 of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(m-tolyl)pyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-deficient nature of the pyrimidine ring, making it susceptible to nucleophilic attack. A common synthetic route includes the reaction of 2,4,5-trichloropyrimidine with m-toluidine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-2-(m-tolyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be replaced by different nucleophiles, leading to the formation of various substituted pyrimidines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with different aryl or alkyl groups, expanding its chemical diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds, such as phenyllithium, and conditions typically involve low temperatures and anhydrous solvents.
Oxidation: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are used under anhydrous conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(m-tolyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(m-tolyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-6-phenylpyrimidine
- 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
- 4,6-Dichloro-2-(m-tolyl)pyrimidine
Uniqueness
4,5-Dichloro-2-(m-tolyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 5, along with the m-tolyl group, makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H8Cl2N2 |
|---|---|
Peso molecular |
239.10 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-3-2-4-8(5-7)11-14-6-9(12)10(13)15-11/h2-6H,1H3 |
Clave InChI |
AATZJDBDNRPPBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC=C(C(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


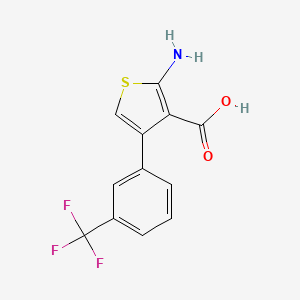

![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)
![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)
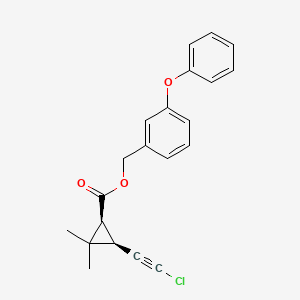
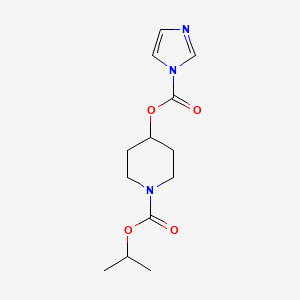
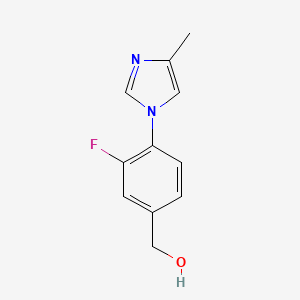
![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)
